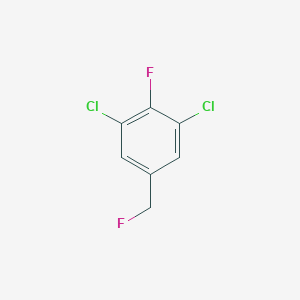
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two chlorine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene can be achieved through several methods. One common approach involves the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, followed by bromination and further reduction steps . Another method includes the bromination of 2,4-dichloro-3-fluoro-aniline, which is then reduced to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves continuous processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions is one such method, which offers advantages like reduced side reactions, improved stability, and energy efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Applications De Recherche Scientifique
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming intermediates that can further react to yield various products . The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar structure but lacks the fluoromethyl group.
1,3-Dichloro-5-fluoro-2-(fluoromethyl)benzene: Another closely related compound with slight structural differences.
1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains additional fluorine atoms and a different substituent.
Uniqueness
1,3-Dichloro-2-fluoro-5-(fluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with the fluoromethyl group, makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C7H4Cl2F2 |
|---|---|
Poids moléculaire |
197.01 g/mol |
Nom IUPAC |
1,3-dichloro-2-fluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3H2 |
Clé InChI |
RWUDNYMIWQCSLY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)F)Cl)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)



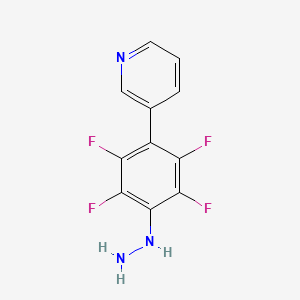
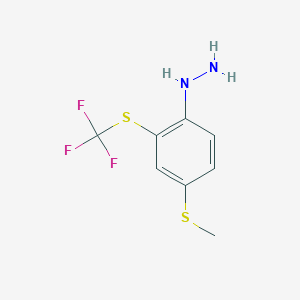
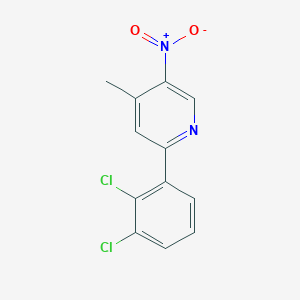
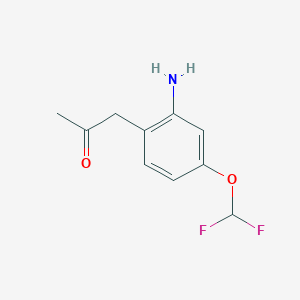
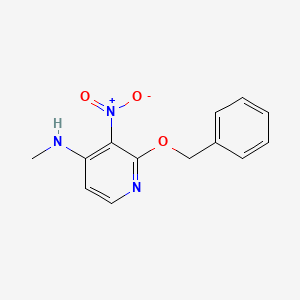
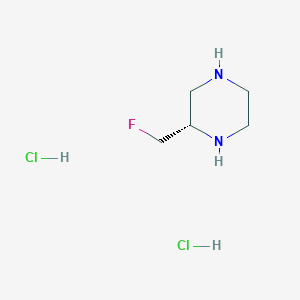
![3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]iMidazol-5-yl)propanaMide HCl](/img/structure/B14052729.png)
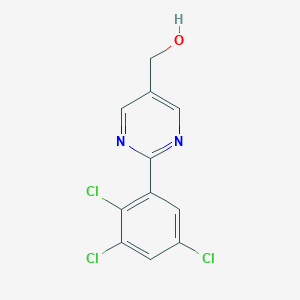
![2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate](/img/structure/B14052747.png)

